molecular formula C14H8FNO2 B3048915 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one CAS No. 18595-84-1

2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B3048915
CAS No.: 18595-84-1
M. Wt: 241.22 g/mol
InChI Key: UHJQEWLULUOONU-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a benzoxazine ring fused with a fluorophenyl group, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of 2-aminophenol with 2-fluorobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzoxazine ring . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. Catalysts such as metal-organic frameworks (MOFs) or nanocatalysts can be employed to further improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions include fluorinated benzoxazine derivatives, amine-substituted benzoxazines, and various halogenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through modulation of neurotransmitter receptors and ion channels in the central nervous system . The compound’s fluorophenyl group enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4H-benzo[d][1,3]oxazin-4-one
  • 2-(2-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one
  • 2-(2-Bromophenyl)-4H-benzo[d][1,3]oxazin-4-one

Uniqueness

2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one stands out due to the presence of the fluorine atom, which imparts unique electronic properties and enhances its biological activity. The fluorine atom increases the compound’s lipophilicity, improving its ability to cross biological membranes and interact with target proteins .

Properties

IUPAC Name

2-(2-fluorophenyl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(17)18-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJQEWLULUOONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351800
Record name 2-(2-fluorophenyl)-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18595-84-1
Record name 2-(2-fluorophenyl)-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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